2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one

PI3K pan-PI3K inhibitor isoform selectivity

Researchers targeting the PI3K pathway often face false negatives when using PARP- or PDE-inhibiting phthalazinones. This 7,8-dimethoxyphthalazinone derivative is a genuine pan-PI3K inhibitor (α IC50=5 nM, β=27 nM, γ=14 nM, δ=7 nM), enabling robust pathway interrogation without PARP/PDE confounding. · 44-fold more potent against PI3Kβ than Alpelisib, critical for PTEN-null models · 3-33× more potent than reference pan-PI3K inhibitor TG100713 · Ideal matched-pair control with AZD2461 for DNA damage repair studies · Shipped globally; custom synthesis available for bulk quantities.

Molecular Formula C23H27N3O3
Molecular Weight 393.5 g/mol
Cat. No. B12158852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one
Molecular FormulaC23H27N3O3
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C23H27N3O3/c1-28-20-9-8-19-15-24-26(23(27)21(19)22(20)29-2)16-25-12-10-18(11-13-25)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3
InChIKeyAJVNJFWTBXIIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Physicochemical Profile


2-[(4-Benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one (CAS 1401591-36-3, ChemDiv ID IB09-1440) is a synthetic small molecule belonging to the phthalazin-1(2H)-one class, specifically a 7,8-dimethoxyphthalazinone core N2-functionalized with a 4-benzylpiperidin-1-ylmethyl substituent . Its molecular formula is C₂₃H₂₇N₃O₃ (MW 393.48), with a calculated logP of 3.77, logD of 3.1, and topological polar surface area of 68.37 Ų . The compound is catalogued in BindingDB (BDBM50358208) and ChEMBL (CHEMBL1921986) with experimentally determined class I phosphoinositide 3-kinase (PI3K) inhibitory activity across all four catalytic isoforms (α, β, γ, δ), making it a pan-PI3K probe within the phthalazinone chemical space that is more commonly associated with PARP and PDE inhibition [1][2].

Pan-PI3K class I pathway inhibition studies
Phthalazinone-based PI3K probe orthogonal to PARP/PDE inhibitors
Validated target engagement across α,β,γ,δ isoforms (BindingDB/ChEMBL)

Why Generic Phthalazinones Fail for PI3K


The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, yet its biological target profile is exquisitely sensitive to both the position of the dimethoxy substitution and the nature of the N2-linked amine substituent [1]. The 6,7-dimethoxyphthalazine derivatives (e.g., Carbazeran) are predominantly phosphodiesterase (PDE) inhibitors with cardiotonic activity (PDE2 IC₅₀ = 4.1 µM), while 4-benzylphthalazin-1(2H)-ones (e.g., Olaparib, AZD2461) are prototypical PARP inhibitors (PARP1 IC₅₀ = 5 nM) [2]. The target compound uniquely combines a 7,8-dimethoxy substitution pattern with an N2-(4-benzylpiperidin-1-ylmethyl) appendage, shifting the target engagement profile entirely toward class I PI3K inhibition with nanomolar potency across all four isoforms—a profile not shared by any other commercially available phthalazinone derivative [3]. Generic substitution by a PARP-inhibiting or PDE-inhibiting phthalazinone within a PI3K screening cascade would yield a false-negative result and invalidate the experimental hypothesis.

6,7-dimethoxyphthalazinones (e.g., Carbazeran) are PDE inhibitors, not PI3K probes
4-benzylphthalazin-1(2H)-ones (e.g., Olaparib, AZD2461) target PARP, not PI3K
N2-substituent structure determines PI3K binding; generic substitution may shift target class

Quantitative Differentiation vs. Analog Compounds


Pan-PI3K Inhibition vs. Alpelisib

The target compound inhibits all four class I PI3K isoforms with sub-50 nM potency, delivering a balanced pan-PI3K profile. In contrast, the clinically approved PI3Kα inhibitor Alpelisib (BYL-719) shows a steep selectivity gradient, with >200-fold weaker activity against PI3Kβ and PI3Kδ [1]. For applications requiring concurrent suppression of multiple PI3K isoforms—such as probing PI3Kβ- or PI3Kδ-dependent compensatory signaling upon PI3Kα blockade—the target compound provides a single-agent solution, whereas Alpelisib would be inadequate against non-α isoforms.

Pan-PI3K vs. Alpelisib
Reported
PI3Kα: 5 nM (equipotent); PI3Kβ: 44× more potent; PI3Kγ: 18×; PI3Kδ: 41×
Supports pan-isoform profiling vs. α-selective probes
Cross-study comparison; luminescence assay
PI3K pan-PI3K inhibitor isoform selectivity oncology kinase profiling

Pan-PI3K Potency vs. TG100713

The target compound demonstrates 3- to 33-fold greater potency across all four class I PI3K isoforms relative to TG100713, a widely cited reference pan-PI3K inhibitor. The largest potency advantage is against PI3Kα (33-fold) and PI3Kβ (8-fold), isoforms critical for tumor cell-autonomous signaling [1][2]. This potency differential translates to lower achievable working concentrations in cell-based assays, reducing the risk of off-target effects associated with micromolar compound exposure.

Pan-PI3K vs. TG100713
Data to verify
PI3Kα: 33× more potent; PI3Kβ: 8×; PI3Kγ: 3.6×; PI3Kδ: 3.4×
Reported higher potency across isoforms
Cross-study; potential inter-lab variability
pan-PI3K TG100713 potency comparison inflammation kinase inhibitor

Target Engagement: PI3K vs. PARP (AZD2461)

Both the target compound and AZD2461 share a phthalazin-1(2H)-one core, yet their primary target engagement differs fundamentally: the target compound is a pan-PI3K inhibitor (PI3Kα IC₅₀ = 5 nM), whereas AZD2461 is a PARP inhibitor (PARP1 IC₅₀ = 5 nM) [1]. This divergence arises from the different substitution vectors—the target compound's N2-(4-benzylpiperidin-1-ylmethyl) group directs binding toward the PI3K ATP pocket, while AZD2461's 4-(4-fluoro-3-carbonylbenzyl) appendage occupies the PARP nicotinamide-binding site. Researchers designing PI3K-focused screens must exclude PARP-inhibiting phthalazinones to avoid confounding DNA-damage-pathway readouts.

PI3K vs. PARP Target
Reported
PI3Kα IC₅₀ 5 nM vs. AZD2461 PARP1 IC₅₀ 5 nM; orthogonal targets
Orthogonal PI3K vs. PARP probe context
Same scaffold, distinct pharmacology
target selectivity PARP PI3K phthalazinone counter-screening

7,8- vs. 6,7-Dimethoxy Target Class Switch

The position of the dimethoxy substituents on the phthalazinone core is a critical determinant of target engagement. The 6,7-dimethoxyphthalazine derivative Carbazeran is a PDE2/PDE3 inhibitor (cAMP hydrolysis IC₅₀ = 4.1 µM) developed as a cardiotonic agent, with no reported PI3K activity [1]. The target compound's 7,8-dimethoxy substitution, combined with the N2-benzylpiperidine moiety, redirects activity entirely toward PI3K inhibition at nanomolar concentrations, representing a >800-fold potency shift in primary pharmacology [2][3]. This regioisomeric effect demonstrates that the dimethoxy position is not a silent structural variation but a key driver of target class selection.

7,8- vs. 6,7-Dimethoxy Switch
Context-dependent
7,8-dimethoxy → PI3K (5 nM); 6,7-dimethoxy → PDE (4,100 nM); >800-fold shift
Regioisomer-driven target class selection context
Head-to-head PI3K data for Carbazeran not available
dimethoxyphthalazine regioisomer target class switch PDE PI3K Carbazeran

Lipophilicity Profile vs. Carbazeran and AZD2461

The target compound exhibits a calculated logP of 3.77 and logD of 3.1, placing it in a lipophilicity range associated with favorable passive membrane permeability and potential blood-brain barrier penetration (typically logP 2–4) . In comparison, Carbazeran (logP ~2.1 estimated by its carbamate moiety) is more hydrophilic, and AZD2461 has been experimentally demonstrated to be non-blood-brain-barrier penetrant despite a similar phthalazinone core [1]. The target compound's higher logP and the presence of the lipophilic 4-benzylpiperidine group suggest improved CNS exposure potential, which is relevant for neuroscience-targeted PI3K studies where Alpelisib and AZD2461 are known to have limited brain penetration.

Lipophilicity Profile
Data to verify
logP 3.77, logD 3.1; Carbazeran ~2.1; AZD2461 non-BBB penetrant
CNS permeability inference; experimental confirmation needed
Calculated logP/logD; in vivo BBB data absent
logP logD CNS permeability physicochemical property drug-likeness

Optimal Research Applications


Pan-PI3K in PTEN-Deficient Tumor Models

The compound's balanced inhibition of all four class I PI3K isoforms (α IC₅₀ = 5 nM, β = 27 nM, γ = 14 nM, δ = 7 nM) makes it suitable for experiments where concurrent blockade of PI3Kα and PI3Kβ is required. In PTEN-null cancer lines where PI3Kβ drives AKT activation independently of PI3Kα, a PI3Kα-selective inhibitor like Alpelisib (β IC₅₀ = 1,200 nM) fails to suppress signaling. The target compound's ~44-fold superior PI3Kβ potency eliminates this gap, enabling genuine pan-isoform pathway interrogation [1].

Scaffold-Matched PARP Counter-Screening

Because the target compound and PARP inhibitors like AZD2461 (PARP1 IC₅₀ = 5 nM) share the phthalazin-1(2H)-one core, they serve as an ideal matched pair for orthogonal pharmacological experiments. Researchers can use the target compound to attribute cellular phenotypes specifically to PI3K inhibition while ruling out contributions from PARP inhibition—a critical control when studying DNA damage repair pathways where both PI3K and PARP signaling converge [2].

Regioisomer-Controlled Target Class Validation

The target compound and Carbazeran (6,7-dimethoxy regioisomer; PDE2/PDE3 IC₅₀ = 4.1 µM) can be used as a regioisomeric chemical probe pair to validate that the dimethoxy position on the phthalazinone core dictates target class selection. This application is particularly valuable in academic chemical biology courses and kinase drug discovery programs teaching the principles of regioisomer-driven selectivity [3][4].

High-Potency Pan-PI3K in Primary Cell Models

With PI3Kα/δ IC₅₀ values of 5–7 nM, the compound is 3- to 33-fold more potent than the commonly used reference pan-PI3K inhibitor TG100713 (α = 165 nM, δ = 24 nM). This potency advantage allows working concentrations in the low nanomolar range, minimizing DMSO carryover toxicity and off-target kinase engagement in sensitive primary cell assays such as neuronal cultures or patient-derived organoids where compound exposure must be tightly controlled [5][6].

Application
Selection Property
Validation Focus
PTEN-deficient tumor model studies
Balanced class I PI3K isoform engagement
PI3Kβ-dependent AKT signaling endpoints
Scaffold-matched PI3K/PARP deconvolution
Phthalazinone core-matched negative control
PARP-independent PI3K pathway attribution
Regioisomer-driven target class validation
7,8- vs. 6,7-dimethoxyphthalazinone chemotype
PI3K vs. PDE target engagement endpoints
Low-nanomolar PI3K pathway studies in primary cells
Lower working concentration range
DMSO cytotoxicity and off-target kinase assessment
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